molecular formula C13H13NO B7993777 2-(4-Methoxymethylphenyl)pyridine

2-(4-Methoxymethylphenyl)pyridine

Cat. No.: B7993777
M. Wt: 199.25 g/mol
InChI Key: NUFCWDSTLPOTFE-UHFFFAOYSA-N
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Description

2-(4-Methoxymethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyridine moieties are known for their wide range of biological activities and are often found in pharmaceuticals, natural products, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxymethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Negishi coupling reaction, where 2-pyridyl zinc halides react with bromopyridines in the presence of palladium catalysts such as Pd(dba)2 and XPhos . Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition of pyridine derivatives to olefins .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient catalytic processes. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, pyridine-based compounds are known to inhibit COX enzymes, thereby reducing the generation of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Methoxymethylphenyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFCWDSTLPOTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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